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Compound Focus: Tiazofurin

CAS No.: 60084-10-8

Cat. No.: S548867

The table below summarizes the key parameters and findings from the early Phase I clinical trials of

Tiazofurin.

Trial Parameter 5-Day Continuous Infusion 1-Hour Daily Infusion

References [1] [2] [3] [4]

Maximum Tolerated 1650 mg/m3/day [1] 3300 mg/m2 [4]

Dose (MTD)

Dose-Limiting Severe neurotoxicity (confusion, Lower incidence and severity of side

Toxicity (DLT) lethargy, obtundation, focal deficits); effects; neurotoxicity and
pleuropericarditis [2] [3] pleuropericarditis were less severe

[4]

Other Notable Myelosuppression, desquamation of Myelosuppression; side effects were

Toxicities palms/soles, malar erythema, manageable [4]
hyperpigmentation, stomatitis, chest
pain, drug fever [2]

Pharmacokinetics Terminal half-life: ~8 hours [2]. Steady- Biphasic pharmacokinetics with alpha
state concentrations were dose- t%2 of 0.5 hr and beta t%2 of 6.2 hr.
dependent [1]. Faster elimination than continuous

infusion [4].
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Trial Parameter 5-Day Continuous Infusion 1-Hour Daily Infusion
Reported Efficacy No complete or partial remissions 7 complete remissions and 7
(Phase I) observed in the trials [1] [3]. hematologic responses in 26 patients

with end-stage leukemia [4].

Detailed Experimental Protocols and Context

For a comprehensive technical understanding, here are the methodologies and context from these studies.

Patient Population and Dosing

¢ 5-Day Infusion Trials: These studies enrolled patients with advanced solid tumors [1] [2]. Doses
started at 360-550 mg/m?/day and were escalated to a maximum of 2350 mg/m?/day [1] [2].

¢ 1-Hour Infusion Trial: This study focused on patients with end-stage leukemia [4]. Doses of 1,100,
2,200, and 3,300 mg/m?2 were administered as a 1-hour daily infusion [4].

Pharmacokinetic Analysis Methods

Plasma concentrations of Tiazofurin were determined using high-performance liquid chromatography
(HPLC) [3]. Pharmacokinetic modeling was then applied to calculate key parameters such as peak plasma

concentration, terminal half-life, and area under the curve (AUC) [4] [2].

Mechanism of Action and Rationale

Tiazofurin is a C-nucleoside that exerts its antitumor effect through a unique mechanism:

e ltis converted inside cells to an active metabolite called Tiazofurin Adenine Dinucleotide (TAD) [5]
[6].

e TAD acts as an analogue of NAD (nicotinamide adenine dinucleotide) and potently inhibits the
enzyme Inosine Monophosphate Dehydrogenase (IMPDH) [5] [7] [3].

e IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition
leads to a severe depletion of cellular GTP pools [5] [7].
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e The reduction in GTP levels leads to the down-regulation of key oncogenes like ras and myc,
which can induce differentiation and apoptosis in cancer cells [5]. This mechanism was considered
particularly effective in leukemias [6].

The following diagram illustrates the metabolic pathway and mechanism of Tiazefurin.
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Key Takeaways for Drug Development Professionals

¢ Administration Schedule is Critical: The 1-hour daily infusion schedule demonstrated a
significantly improved therapeutic window compared to the 5-day continuous infusion, allowing for
higher total drug exposure and showing efficacy in leukemic patients [4].

¢ Disease Selection Matters: The promising efficacy observed in leukemia, particularly in blast crisis
of chronic granulocytic leukemia (83% response rate), highlights the importance of target population
selection, potentially due to higher IMPDH activity in these cells [4] [5].

e Mechanism-Based Toxicity: The dose-limiting neurotoxicity and pleuropericarditis are on-target
effects linked to IMPDH inhibition and GTP depletion, necessitating careful safety monitoring [2] [7]
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[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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